Diethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Diethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a molecular formula of C33H39N3O5 and a molecular weight of 557.696 g/mol . This compound is part of the dihydropyridine family, which is known for its diverse biological activities, including antihypertensive and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves a multi-step process. One common method is the Hantzsch reaction, which is a one-pot multicomponent reaction. This method involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine derivatives .
Scientific Research Applications
Diethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Diethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with molecular targets such as calcium channels. By blocking these channels, the compound can reduce calcium influx into cells, leading to various physiological effects, including vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Diethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Diethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Uniqueness
What sets Diethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate apart from similar compounds is its unique isopentyloxy substituent, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C33H39N3O5 |
---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C33H39N3O5/c1-7-39-32(37)28-22(5)34-23(6)29(33(38)40-8-2)30(28)27-20-36(25-12-10-9-11-13-25)35-31(27)24-14-16-26(17-15-24)41-19-18-21(3)4/h9-17,20-21,30,34H,7-8,18-19H2,1-6H3 |
InChI Key |
LYNATGJXMZYFNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC=C(C=C3)OCCC(C)C)C4=CC=CC=C4)C(=O)OCC)C)C |
Origin of Product |
United States |
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